molecular formula C15H13ClO3 B15375200 Methyl 3-(benzyloxy)-5-chlorobenzoate

Methyl 3-(benzyloxy)-5-chlorobenzoate

Cat. No.: B15375200
M. Wt: 276.71 g/mol
InChI Key: BZMHEVNFGLZCCW-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-chlorobenzoate is an aromatic ester featuring a benzyloxy group at the 3-position and a chlorine atom at the 5-position of the benzene ring, with a methyl ester at the carboxylate position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in diverse reactions, such as nucleophilic substitutions, catalytic hydrogenation (for benzyloxy deprotection), and cross-coupling reactions.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 3-chloro-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

BZMHEVNFGLZCCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Methyl 3-(bromomethyl)-5-chlorobenzoate : The bromomethyl group facilitates alkylation reactions (e.g., purine derivatization), as demonstrated in with a 56% yield. This contrasts with the benzyloxy group in the target compound, which is less reactive but offers stability under acidic conditions .
  • Methyl 3-chloro-5-formylbenzoate : The formyl group (CHO) provides a site for condensation or reduction reactions, making it suitable for synthesizing Schiff bases or alcohols. This reactivity is absent in the benzyloxy analog .
  • Methyl 3-amino-5-chloro-2-ethylbenzoate: The amino group introduces nucleophilic character, enabling coupling reactions (e.g., amide bond formation), whereas the benzyloxy group is inert toward nucleophiles .

Physicochemical Properties

  • Solubility : The hydroxymethyl derivative (Methyl 3-chloro-5-(hydroxymethyl)benzoate) exhibits higher polarity and water solubility compared to the hydrophobic benzyloxy analog .

Commercial and Industrial Relevance

  • Compounds like methyl 3-(bromodifluoromethyl)-5-chlorobenzoate are commercially available (1 supplier), indicating industrial demand for specialized halogenated intermediates . In contrast, the benzyloxy variant may require custom synthesis, limiting scalability.

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